Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Selectivity Profile in Human HEK293 Cells
3-(3-Chlorophenyl)propan-1-amine demonstrates a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) in human cell lines. While it inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, its potency at the human DAT is 6.6-fold lower, with an IC50 of 658 nM [1]. In contrast, the 2-chloro isomer (3-(2-chlorophenyl)propan-1-amine) exhibits high potency (IC50 = 1 nM) at the MCHR2 receptor, a profile entirely absent in the 3-chloro variant [2]. This differential transporter engagement profile is critical for studies aiming to dissect serotonergic versus dopaminergic contributions.
| Evidence Dimension | Inhibition of monoamine reuptake |
|---|---|
| Target Compound Data | hSERT IC50 = 100 nM; hDAT IC50 = 658 nM |
| Comparator Or Baseline | 2-chloro isomer (3-(2-chlorophenyl)propan-1-amine): MCHR2 IC50 = 1 nM |
| Quantified Difference | 6.6-fold selectivity for SERT over DAT; 100-fold lower potency at MCHR2 vs. 2-chloro isomer |
| Conditions | Human SERT and DAT expressed in HEK293 cells; [3H]serotonin and [3H]dopamine uptake assays. MCHR2 assay in CHO cells. |
Why This Matters
This data enables researchers to select the 3-chloro isomer specifically when a moderate SERT-preferring inhibitor is required, avoiding the potent off-target MCHR2 activity of the 2-chloro isomer.
- [1] EcoDrugPlus Database. (n.d.). Inhibition of [3H]serotonin and [3H]dopamine uptake at human SERT and DAT expressed in HEK293 cells for Compound ID 2126094. University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] BindingDB. (n.d.). BDBM50360708 (CHEMBL1934127) Affinity Data: MCHR2 IC50. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708 View Source
